molecular formula C10H8N2 B1663995 2,2'-Bipyridine CAS No. 366-18-7

2,2'-Bipyridine

Cat. No. B1663995
CAS RN: 366-18-7
M. Wt: 156.18 g/mol
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

2,2’-Bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a recent study, eleven new 3,3’-diamino-2,2’-bipyridine derivatives were synthesized and evaluated as bifunctional agents for Alzheimer’s disease treatment .


Molecular Structure Analysis

The molecular formula of 2,2’-Bipyridine is C10H8N2 . Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-Bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring . In a recent study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid . It has a molar mass of 156.184 g·mol−1 . In a recent study, multiple solid-state forms of 2,2’-Bipyridine were found, including an anhydrate and a formic acid disolvate .

Scientific Research Applications

Ligand in Coordination Chemistry

2,2’-Bipyridine is one of the most commonly used and easily identified ligands in coordination chemistry . Coordination compounds incorporating 2,2’-Bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .

Scaffold in Supramolecular Chemistry

As a bidentate metal-binding domain, 2,2’-Bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . It has been described as “the most widely used ligand” .

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, understanding their synthesis methods and characteristics is important .

Colorimetric Determination of Iron

2,2’-Bipyridine is used for the colorimetric determination of iron . It helps to confirm the presence of ferrous ion in soils .

Antifungal, Antibacterial, and Antiviral Activity

2,2’-Bipyridine shows antifungal, antibacterial, and antiviral activity . This makes it a valuable compound in the field of medicine and pharmacology.

Complex Formation with Ruthenium and Platinum

2,2’-Bipyridine forms complexes with ruthenium and platinum . These complexes exhibit intense luminescence, which may have practical applications .

Mechanism of Action

Target of Action

2,2’-Bipyridine (bipy or bpy) is an organic compound that primarily targets transition metals . It acts as a bidentate chelating ligand , forming complexes with many transition metals .

Mode of Action

The mode of action of 2,2’-Bipyridine involves its interaction with transition metals. It binds to these metals as a chelating ligand, forming a 5-membered chelate ring . This interaction results in the formation of various complexes, which can exhibit properties such as intense luminescence .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Bipyridine are primarily related to its role as a ligand. It forms complexes with transition metals, affecting the pathways these metals are involved in. For instance, it has been used in the synthesis of compounds like caerulomycins (CAEs) and collismycins (COLs), which have bioactive properties .

Pharmacokinetics

Its molecular weight is 1561839 , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine’s action are largely dependent on the specific transition metal it forms a complex with. For instance, certain 2,2’-Bipyridine derivatives have shown significant inhibition of self-induced Aβ1−42 aggregation, a process related to Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine can be influenced by various environmental factors. For example, the formation of its complexes can be affected by the presence and concentration of specific transition metals. Additionally, factors such as temperature and humidity can influence the solid-state form of 2,2’-Bipyridine, which may impact its properties .

Safety and Hazards

2,2’-Bipyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and harmful in contact with skin . Dust can form an explosive mixture with air .

Future Directions

2,2’-Bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . Recent research has focused on its use in dye-sensitised solar cells , and there is ongoing interest in its potential applications in other areas of chemistry .

properties

IUPAC Name

2-pyridin-2-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H
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InChI Key

ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2
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Molecular Formula

C10H8N2
Record name 2,2'-DIPYRIDYL
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DSSTOX Substance ID

DTXSID9040635
Record name 2,2'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS.
Record name 2,2'-Bipyridine
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Boiling Point

273.5 °C, 272-273 °C
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Flash Point

121 °C
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Solubility

Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4
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Vapor Pressure

0.000013 [mmHg]
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Mechanism of Action

2,2'-DIPYRIDYL, A CHELATOR OF IRON(+2) & INHIBITOR OF PLATELET AGGREGATION WAS STUDIED TO DETERMINE THE MECHANISM OF ITS EFFECTS ON PLATELETS. AT LOW CONCENTRATIONS REQUIRED TO INHIBIT ARACHIDONIC ACID-MEDIATED AGGREGATION, 2,2'-DIPYRIDYL & 4,4'DIPYRIDYL-2HCL INHIBITED THE PLATELET CYCLOOXYGENASE. THE MECHANISM OF INHIBITION OF ADP-INDUCED AGGREGATION WAS INDUCED AGGREGATION, 2,2'-DIPYRIDYL DID NOT ALTER CELL ULTRASTRUCTURE, SEROTONIN OR NUCLEOTIDE CONTENT, OR INTERFERE WITH RELEASE OF ARACHIDONIC ACID-(14)C OR CALCIUM MOVEMENTS. APPARENTLY, THE INHIBITION OF CYCLOOXYGENASE BY LOW CONCENTRATIONS OF THESE COMPOUNDS IS NOT DUE TO BIDENTATE IRON CHELATION, SINCE 4,4'-DIPYRIDYL WAS ALMOST AS EFFECTIVE AS 2,2'-DIPYRIDYL, BUT IS COMPATIBLE WITH BINDING OF THESE INHIBITORS TO THE FE IN THE HEME OF THE CYCLOOXYGENASE.
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Product Name

2,2'-Bipyridine

Color/Form

White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER

CAS RN

366-18-7
Record name 2,2′-Bipyridine
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Melting Point

72 °C, 70 °C
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Synthesis routes and methods I

Procedure details

Fluorescent bipyridyl indicators are prepared using synthetic methods that are entirely analogous to those described in Example 3, excepting that the starting material is a bipyridyl carboxylic acid such as 2,2'-bipyridine-4,4'-dicarboxylic acid (Aldrich Chemical Company).
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Synthesis routes and methods II

Procedure details

Stille coupling of two mol of 3-chloro-6-(pyridin-2-yl)pyridazine 8a with the precursor 2,2′-bis(tributylstannyl)-6,6′-bipyridine 60 gives the disubstituted product 61 with a yield of 68% (Scheme 28). In practice, a slight excess of chloropyridazine 8a is added in order for all the monosubstituted product formed to be consumed.
Name
3-chloro-6-(pyridin-2-yl)pyridazine
Quantity
2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
product 61
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0 (± 1) mol
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Name
chloropyridazine
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0 (± 1) mol
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Yield
68%

Synthesis routes and methods III

Procedure details

A suspension of CeBr3(THF)4 (complex 2) (0.050 grams, 0.075 millimoles) in dichloromethane (10 milliliters) was prepared. A solution of bipyridine (0.023 grams, 0.150 millimoles) in dichloromethane was prepared and added to the suspension. After allowing the resulting yellow suspension to continue stirring overnight, the reaction mixture was allowed to settle. The solvent was decanted. The yellow solid was washed twice with cold dichloromethane to remove unreacted bipyridine. The solid was dried in vacuo, affording a bright yellow solid. A saturated solution of the yellow solid in pyridine was prepared. Slow diffusion of hexanes into the saturated solution produced yellow block-shaped crystals of CeBr3(bipyridine)(pyridine)3 (complex 6) that proved to be suitable for X-ray diffraction. The crystals were washed with cold toluene and dried under argon. Yield: 0.035 grams, 62%). The FT-IR spectrum included peaks at 1600 and 1441 cm−1 assigned to pyridine C═C and C═N stretches (compared to 1541 and 1439 cm−1, respectively, for neat pyridine), and peaks at 1595 and 1436 cm−1 assigned to C═C and C═N stretches for bipyridine. Analysis calculated for C25H23N3CeBr3: C (38.83%), H (3.00%), N (9.06%). Found: C (37.71%), H (2.81%), N (8.58%). An ORTEP representation of 6 is shown in FIG. 4. Hydrogen atoms were omitted for clarity.
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[Compound]
Name
CeBr3(THF)4
Quantity
0.05 g
Type
reactant
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[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
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Quantity
10 mL
Type
solvent
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0 (± 1) mol
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[Compound]
Name
hexanes
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

50 mmol of 2-chloropyridine are refluxed together with 50 mmol of 2-pyridylboronic acid glycol ester, 25 mmol of lithium chloride, 50 mmol of potassium hydroxide, 1 mmol of tetrabutylammonium chloride and 0.05 mmol of trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium (0.2 mol %) in (0.2 mol %) in 150 ml of tetrahydrofuran for 5 hours. Customary aqueous work-up and crystallization of the crude product from ethanol gives 2,2′-bipyridyl as colorless crystals (m.p. 70° C.) in a yield of 91%.
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridylboronic acid glycol ester
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine
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2,2'-Bipyridine
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2,2'-Bipyridine
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Reactant of Route 4
2,2'-Bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine

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